N-(1,1-dihydroxyhexadecyl)hexadecanamide
Description
N-(1,1-dihydroxyhexadecyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 1,1-dihydroxyhexadecyl group. These compounds often mimic natural ceramides, playing critical roles in skin barrier repair and inflammation modulation .
Properties
CAS No. |
129426-19-3 |
|---|---|
Molecular Formula |
C32H65NO3 |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
InChI Key |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pseudo-Ceramide Derivatives
SLE: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide ()
- Structure : Contains a hexadecyloxy group and hydroxyethyl substitution.
- Function : Forms lamellar structures in topical formulations, enhancing stratum corneum (SC) barrier function in atopic dermatitis (AD) patients.
- Applications : Combined with steroids for anti-inflammatory and moisturizing effects .
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide ()
- Structure : Similar to SLE but with slight variations in hydroxyl group placement.
- Physical Properties : Melting point (69–77°C), halogen value (80–110), carboxyl value (173–203).
- Purity : Passes secondary amine salt, heavy metal, and sulfur tests, making it suitable for pharmaceutical use .
CETYL-PO HYDROXYETHYL PALMITAMIDE ()
Unsaturated and Hydroxy-Substituted Analogs
Hexadecanamide,N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl] ()
- Structure : Features a hydroxymethyl group and unsaturated C17 chain (Z-configuration).
- Properties : Boiling point (675.4±55.0°C), density (0.919±0.06 g/cm³), and PSA (69.56 Ų).
- Biological Relevance: Potential role in membrane fluidity and signaling due to unsaturated bonds .
Octadecanamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl] ()
Research Findings and Gaps
- Biological Activity : Hexadecanamide derivatives are implicated in vascular health (e.g., endothelial function) but lack direct mechanistic studies on the target compound .
- Safety and Regulation : While analogs comply with purity standards (e.g., ), the target compound needs GHS classification and toxicity profiling .
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